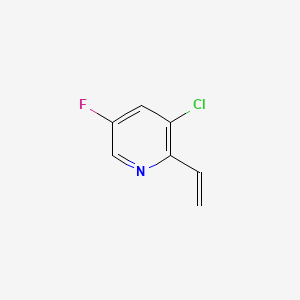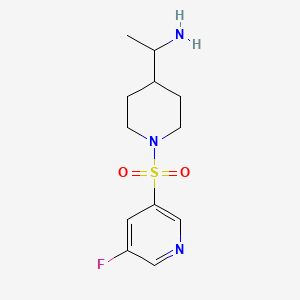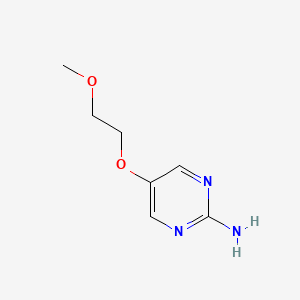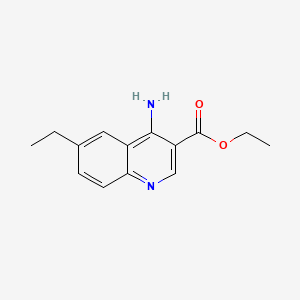
5-Chloro-3-(trifluoromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a molecular formula of C7H2ClF3N2 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of this compound is 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N . More detailed physical and chemical properties were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Chloro-3-(trifluoromethyl)picolinonitrile serves as a precursor in the synthesis of complex organic compounds and materials. For instance, it is used in the synthesis of non-peripheral triclosan substituted metal-free, copper(II), and nickel(II) phthalocyanines. These compounds have shown potent inhibitory properties against acetylcholinesterase and butyrylcholinesterase, suggesting potential for the treatment of Alzheimer's diseases and Diabetes mellitus due to their α-glucosidase inhibitory and antioxidant activities (Barut & Demirbaş, 2020).
Photophysics and Photochemistry
The molecule is also explored in the domain of photophysics and photochemistry. For example, studies have focused on the phototriggered nonenzymatic DNA phosphoramidate ligation reactions using N-methyl picolinium carbamate protecting groups, which are derived from this compound. This showcases its application in the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Biodegradation
In environmental sciences, the biodegradation of related compounds such as 5-chloro-2-picolinic acid by novel identified degraders has been reported, emphasizing the environmental relevance of such molecules in pollution remediation and the importance of microbial interactions with synthetic organic compounds (Wu et al., 2017).
Catalysis and Material Science
Research in catalysis and material science has also been conducted with this compound derivatives. For example, these compounds are involved in the synthesis of luminescent platinum(II) complexes, suggesting their utility in the development of new materials for organic light-emitting diodes (OLEDs) and other photonic applications. Such studies underline the role of this compound in advancing the field of electronic materials and devices (Lee et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that the compound has high reactivity and is commonly used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It is known to be involved in various organic synthesis reactions due to its high reactivity .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and has a boiling point of 108-110 °c .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-(trifluoromethyl)picolinonitrile. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to avoid skin contact and inhalation, and to avoid mixing with oxidizing agents, strong acids, and strong bases .
Propiedades
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNDQHSGIICWCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741928 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214349-71-9 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)
![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)



